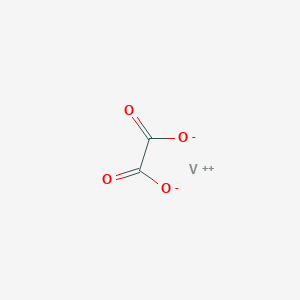

Oxalic acid, vanadium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalate;vanadium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.V/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWTWVHLJFWEBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933717 | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14974-48-2 | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid, vanadium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

crystal structure of vanadyl oxalate dihydrate

An In-depth Technical Guide to the Crystal Structure of Vanadyl Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical research fields. This document details the molecular geometry, crystallographic parameters, and experimental procedures for the synthesis and structural determination of this vanadyl complex.

Introduction

Vanadyl oxalate, with the chemical formula VOC₂O₄, is a coordination compound that can exist in various hydrated forms. The dihydrate, VOC₂O₄·2H₂O, is of particular interest due to the coordination chemistry of the vanadyl(IV) ion, which is known to exhibit a range of biological activities. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for structure-activity relationship studies, computational modeling, and the rational design of new vanadium-based therapeutic agents.

The crystal structure of vanadyl oxalate complexes reveals a distorted octahedral coordination geometry around the central vanadium atom. This guide will focus on the structural details of a closely related and well-characterized analogue, diammonium vanadyl oxalate dihydrate, to provide a representative understanding of the core structural features. In this complex, the vanadium atom is coordinated by two bidentate oxalate ligands, a terminal oxo group (the vanadyl oxygen), and a water molecule.[1][2] The arrangement of the two oxalate ligands is cis to each other, and the water molecule is positioned trans to the vanadyl oxygen.[1][2]

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| R-factor | 0.039 |

Note: Specific lattice parameters (a, b, c, β, and Volume) for diammonium vanadyl oxalate dihydrate were not available in the cited literature. The R-factor indicates the goodness of fit between the experimental and calculated diffraction data.

Selected Bond Distances and Angles (for the anion [VO(C₂O₄)₂(H₂O)]²⁻):

| Bond/Angle | Description | Value (Å or °) |

| V=O | Vanadyl oxygen bond length | Typical range: 1.59-1.65 Å |

| V-O(oxalate) | Vanadium to oxalate oxygen bond lengths | Typical range: 1.98-2.05 Å |

| V-O(water) | Vanadium to water oxygen bond length | Typically longer, ~2.2 Å |

| O=V-O(oxalate) | Angle between vanadyl oxygen and oxalate oxygen | ~95-100° |

| O(oxalate)-V-O(oxalate) | Bite angle of the oxalate ligand | ~80-85° |

Note: The values presented are typical for vanadyl oxalate complexes and are intended to be representative.

Experimental Protocols

Synthesis of Vanadyl Oxalate Dihydrate Crystals

The synthesis of vanadyl oxalate dihydrate suitable for single-crystal X-ray diffraction can be achieved by the reaction of vanadium pentoxide (V₂O₅) with oxalic acid dihydrate (H₂C₂O₄·2H₂O). The following protocol is a representative procedure.

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend one mole equivalent of vanadium pentoxide in glacial acetic acid.

-

Add approximately three mole equivalents of oxalic acid dihydrate to the suspension.

-

Heat the reaction mixture to a temperature between 100 °C and 120 °C with continuous stirring.[3]

-

Maintain the reaction at this temperature for 1 to 2 hours. The color of the solution should change, indicating the formation of the vanadyl oxalate complex.[3]

-

After the reaction period, allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Peacock blue colored crystals of vanadyl oxalate dihydrate are expected to form.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold solvent in which the product is sparingly soluble, such as ethanol or acetone, to remove any unreacted starting materials.

-

Dry the crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal of vanadyl oxalate dihydrate is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final refinement should converge to a low R-factor, indicating a good agreement between the observed and calculated structure factors.

Visualizations

The following diagrams illustrate the coordination environment of the vanadyl oxalate complex and a generalized workflow for its structural determination.

Caption: Coordination sphere of the vanadyl oxalate complex.

Caption: From synthesis to structure determination.

References

- 1. Crystal structure of the [VO(C2O4)2HO2]2– ion; a cis-oxalato complex of oxovanadium(IV) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]

- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Vanadium Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium is a transition metal renowned for its diverse oxidation states (+2 to +5), which allows it to form a wide array of coordination complexes with varied geometries and reactivities. Among these, vanadium oxalate complexes are of significant interest due to their roles as precursors in materials science for creating vanadium oxides, their applications in catalysis, and their potential therapeutic properties, including insulin-mimetic effects. The characterization of these complexes is crucial for understanding their structure-function relationships, and spectroscopic techniques are the primary tools for this purpose.

This guide provides an in-depth overview of the core spectroscopic methods used to analyze vanadium oxalate complexes, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes summaries of quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

General Experimental Workflow

The comprehensive characterization of a newly synthesized vanadium oxalate complex follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the complex's identity, purity, and electronic properties.

thermal decomposition process of vanadyl oxalate

An In-depth Technical Guide to the Thermal Decomposition of Vanadyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition process of vanadyl oxalate (VOC₂O₄). Vanadyl oxalate is a key precursor in the synthesis of various vanadium oxides, which are of significant interest in catalysis, energy storage, and materials science. Understanding its thermal behavior is critical for controlling the synthesis of vanadium oxides with desired phases and morphologies. This document details the decomposition pathways in different atmospheres, summarizes quantitative thermal analysis data, outlines typical experimental protocols, and provides schematic diagrams to illustrate the core processes.

The thermal decomposition of vanadyl oxalate is a multi-step process that is highly dependent on the surrounding atmosphere and the hydration state of the initial compound. Vanadyl oxalate is often synthesized as a hydrate (VOC₂O₄·nH₂O), and the initial heating stages involve the removal of water molecules. The subsequent decomposition of the anhydrous vanadyl oxalate yields different vanadium oxide products depending on whether the atmosphere is inert (e.g., nitrogen) or oxidizing (e.g., air).

-

In an Inert Atmosphere (e.g., Nitrogen): The decomposition typically proceeds through the loss of water, followed by the breakdown of the oxalate ligand to release carbon monoxide (CO) and carbon dioxide (CO₂), ultimately yielding vanadium dioxide (VO₂).

-

In an Oxidizing Atmosphere (e.g., Air): The process also begins with dehydration. However, during the decomposition of the oxalate, the vanadium(IV) in vanadyl oxalate is oxidized to vanadium(V). The carbon monoxide produced is also oxidized to carbon dioxide. The final solid product in an oxidizing environment is vanadium pentoxide (V₂O₅).[1]

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of vanadyl oxalate under different atmospheric conditions.

Table 1: Thermal Decomposition in a Flowing Nitrogen Atmosphere

This table presents data from a study where vanadyl oxalate powder was heated in a flowing nitrogen atmosphere. The process is characterized by four distinct stages of weight loss.[2]

| Temperature Range (°C) | Weight Loss (%) | Process Description | Evolved Species |

| 50 - 131 | ~5.92% | Elimination of physically adsorbed water. | H₂O |

| 131 - 221 | ~7.96% | Dehydration (loss of coordinated water). | H₂O |

| 221 - 329 | ~38.16% | Decomposition of anhydrous vanadyl oxalate. | CO, CO₂ |

| 329 - 499 | ~2.95% | Further decomposition and final product formation. | CO, CO₂ |

Table 2: Thermal Decomposition in an Air Atmosphere

This table outlines the decomposition stages for a hydrated vanadyl oxalate precursor (VOC₂O₄·nH₂O) calcined in air.[1]

| Temperature Range (°C) | Thermal Event | Process Description | Final Product |

| Ambient - 267 | Endothermic | Gradual weight loss corresponding to dehydration. | Anhydrous VOC₂O₄ |

| 270 - 340 | Exothermic | Decomposition of the oxalate ligand and oxidation of V(IV) to V(V). | Intermediate oxides |

| > 400 | - | Stabilization of mass, indicating the formation of the final oxide. | V₂O₅ |

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of vanadyl oxalate. The following protocols are based on typical procedures reported in the literature.[1][2][3]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events (endothermic/exothermic) of vanadyl oxalate during its decomposition.

Instrumentation:

-

A thermogravimetric analyzer (TGA) or a simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.

Experimental Parameters:

-

Sample Mass: 5–15 mg of vanadyl oxalate hydrate powder.

-

Crucible: Alumina (Al₂O₃) or platinum (Pt) pan.

-

Atmosphere:

-

Inert: High-purity nitrogen (N₂) or argon (Ar).

-

Oxidizing: Dry air or oxygen (O₂).

-

-

Gas Flow Rate: 20–50 mL/min.

-

Heating Rate: A linear heating ramp of 5 °C/min or 10 °C/min is commonly used.

-

Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 700–900 °C.

Procedure:

-

Tare the empty sample crucible on the microbalance of the TGA instrument.

-

Accurately weigh the specified amount of the vanadyl oxalate sample into the crucible.

-

Place the crucible onto the sample holder in the TGA furnace.

-

Purge the furnace with the selected gas (N₂ or air) for a sufficient time (e.g., 15-30 minutes) to ensure a stable atmosphere.

-

Initiate the temperature program, heating the sample from ambient to the final temperature at the specified rate.

-

Continuously record the sample mass (TGA curve) and the temperature difference or heat flow (DTA/DSC curve) as a function of temperature.

-

Analyze the resulting thermogram to identify the onset and peak temperatures of decomposition stages and to quantify the percentage of mass loss at each step.

Visualization of Processes

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Thermal Decomposition Pathway of Vanadyl Oxalate

This diagram illustrates the sequential steps and atmosphere-dependent products of the thermal decomposition of hydrated vanadyl oxalate.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for conducting a TGA/DTA experiment on vanadyl oxalate.

References

solubility of vanadyl oxalate in organic solvents

An In-depth Technical Guide to the Solubility of Vanadyl Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl oxalate, an inorganic compound with the formula VO(C₂O₄), is a subject of increasing interest in various scientific fields, including catalysis and medicinal chemistry, due to its potential insulin-mimetic properties. A thorough understanding of its solubility in organic solvents is crucial for its application in organic synthesis, formulation development, and biological assays. This technical guide provides a comprehensive overview of the current knowledge on the , details a general experimental protocol for solubility determination, and presents a visual representation of its synthesis workflow.

Solubility of Vanadyl Oxalate

A comprehensive literature search indicates a notable absence of publicly available quantitative data on the solubility of vanadyl oxalate in common organic solvents. While qualitative descriptions of its solubility exist, specific numerical values (e.g., in g/100 mL or mol/L at defined temperatures) are not well-documented in scientific literature or commercial product specifications. The available information is summarized in the table below.

Qualitative Solubility Data

The following table compiles the qualitative solubility information for vanadyl oxalate in various solvents, as indicated in the literature.

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| Polar Solvents (general) | Soluble | |

| Alcohol (general) | Soluble | [1] |

| Methanol | Solution Commercially Available | |

| Tetrahydrofuran (THF) | Solution Commercially Available | |

| Hexanes | Solution Commercially Available | |

| Glacial Acetic Acid | Almost Completely Insoluble | [2] |

| Acetonitrile | Used as a reaction medium |

It is important to note that the term "soluble" is qualitative and can vary between sources. For precise applications, experimental determination of solubility in the specific solvent and conditions of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid compound, such as vanadyl oxalate, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

Vanadyl oxalate (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, DMSO, DMF)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, ICP-OES/MS for vanadium quantification)

Procedure

-

Sample Preparation : Add an excess amount of solid vanadyl oxalate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration : Securely cap the vials and place them in a constant temperature bath or a shaker with temperature control. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Extraction : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe.

-

Filtration : Immediately filter the extracted supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Solvent Evaporation and Mass Determination : Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a suitable temperature. Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved vanadyl oxalate.

-

Concentration Calculation : Calculate the solubility as the mass of dissolved vanadyl oxalate per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

-

Alternative Quantification : Alternatively, the concentration of vanadium in the filtered saturated solution can be determined using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) after appropriate dilution. This can provide a more accurate measure of the vanadyl oxalate concentration.

Visualizing Experimental and Logical Workflows

Experimental Workflow for the Synthesis of Vanadyl Oxalate

The synthesis of vanadyl oxalate is commonly achieved through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄). The following diagram illustrates a typical experimental workflow for this synthesis in an acetic acid solvent system.[2]

Caption: Experimental workflow for the synthesis of vanadyl oxalate.

Logical Diagram of a Simplified Insulin-Mimetic Signaling Pathway

Vanadium compounds, including vanadyl oxalate, are known to exhibit insulin-mimetic effects. A key mechanism is the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling pathway.[1][3][4][5][6] The following diagram illustrates this inhibitory action on a simplified insulin signaling cascade.

Caption: Vanadyl compounds inhibit PTPs, enhancing insulin signaling.

Conclusion

While vanadyl oxalate shows promise in various applications, a significant gap exists in the quantitative understanding of its solubility in organic solvents. The qualitative data suggests a preference for polar solvents. For any application requiring the dissolution of vanadyl oxalate in an organic medium, it is imperative for researchers to experimentally determine its solubility under their specific conditions. The provided synthesis workflow and the illustration of its potential mechanism of insulin-mimetic action offer valuable context for professionals working with this compound. Future research should focus on systematically quantifying the solubility of vanadyl oxalate in a range of pharmaceutically and synthetically relevant organic solvents to facilitate its broader application.

References

- 1. Evidence for the distinct vanadyl(+4)-dependent activating system for manifesting insulin-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]

- 3. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vanadium compounds as insulin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and In Vitro Insulin-Mimetic Activity Evaluation of Valine Schiff Base Coordination Compounds of Oxidovanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Vanadium(III) Oxalate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(III) oxalate, with the chemical formula V₂(C₂O₄)₃, is a key inorganic compound with growing interest in various scientific and industrial fields. Its utility as a precursor in the synthesis of vanadium-containing catalysts, advanced materials, and potentially in pharmaceutical applications necessitates a thorough understanding of its synthesis and material properties. This technical guide provides a comprehensive overview of the synthesis and characterization of vanadium(III) oxalate, offering detailed experimental protocols and a summary of its key analytical data.

Synthesis of Vanadium(III) Oxalate

The synthesis of vanadium(III) oxalate typically involves a two-step process: the formation of a vanadium(IV) oxalate (vanadyl oxalate) solution, followed by its chemical reduction to the desired vanadium(III) state.

Experimental Protocol: Synthesis of Vanadium(III) Oxalate Solution

This protocol is adapted from established methods for preparing vanadium(III) oxalate solutions.[1][2]

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

Procedure:

-

Formation of Vanadium(IV) Oxalate Solution:

-

In a suitable reaction vessel, dissolve 350 g of oxalic acid dihydrate in 3000 g of deionized water with heating and stirring until the oxalic acid is completely dissolved.[1]

-

Gradually add 100 g of vanadium pentoxide to the oxalic acid solution while maintaining stirring. Ensure each portion of V₂O₅ dissolves completely before adding the next.[1]

-

The resulting solution will be a blue-colored vanadium(IV) oxalate solution.[1]

-

-

Reduction to Vanadium(III) Oxalate Solution:

Note: The isolation of solid, pure vanadium(III) oxalate from this solution requires careful precipitation and purification steps, which are not explicitly detailed in the reviewed literature. This typically involves the addition of a miscible organic solvent to reduce the solubility of the vanadium(III) oxalate and induce precipitation, followed by filtration, washing with an appropriate solvent to remove impurities, and drying under vacuum or inert atmosphere to prevent oxidation.

Alternative Synthesis: Solid-State Reaction

An alternative approach involves the direct solid-state reaction of vanadium pentoxide and oxalic acid at elevated temperatures to produce vanadyl oxalate, which could potentially be reduced to vanadium(III) oxalate in a subsequent step.[3]

Characterization of Vanadium Oxalate

A comprehensive characterization of vanadium(III) oxalate is essential to confirm its identity, purity, and properties. The following sections detail the key analytical techniques employed. While specific data for pure, solid vanadium(III) oxalate is limited in the public domain, data for closely related vanadyl oxalate and other metal oxalate complexes provide valuable reference points.

Data Presentation

The following tables summarize the key quantitative data for vanadium oxalate and related compounds.

| Property | Value | Compound | Reference |

| Molecular Formula | V₂(C₂O₄)₃ | Vanadium(III) Oxalate | [1][2][4] |

| UV-Vis Absorption Maxima | 210 nm, 292 nm, 660 nm | Vanadium(III) Trisoxalate Complex | [5] |

| ~400 nm, ~555 nm | Aqueous [V(H₂O)₆]³⁺ | ||

| FTIR Characteristic Peaks | See Table 2 | Vanadyl Oxalate & General Metal Oxalates | [6][7][8] |

| Thermal Decomposition | See Table 3 | Vanadyl Oxalate Dihydrate |

Table 1: Summary of Physical and Spectroscopic Data

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Compound | Reference |

| ν(C=O) asymmetric stretch | ~1640 - 1700 | Oxalate C=O stretching | General Metal Oxalates | [9] |

| ν(C-O) + ν(C-C) symmetric stretch | ~1320 - 1360 | Oxalate C-O and C-C stretching | General Metal Oxalates | [9] |

| ν(V=O) stretch | ~953 | Vanadyl bond in V(IV) complexes | Vanadyl Phthalocyanine | [7] |

| δ(O-C=O) | ~790 - 820 | O-C=O bending | General Metal Oxalates | |

| ν(V-O) stretch | ~518 | Vanadium-Oxygen bond | Vanadium(III) Complex |

Table 2: Key FTIR Peak Assignments for Vanadium Oxalate and Related Compounds

Note: Specific peak positions for V₂(C₂O₄)₃ may vary.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product | Reference |

| Dehydration | 131 - 221 | ~8.0 | H₂O | VOC₂O₄ | |

| Decomposition | 221 - 329 | ~38.2 | CO, CO₂ | Vanadium Oxides | |

| Further Decomposition | 329 - 499 | ~3.0 | CO₂ | V₂O₅ |

Table 3: Thermal Decomposition Data for Vanadyl Oxalate

Note: This data is for vanadyl (V(IV)) oxalate. The thermal decomposition of vanadium(III) oxalate is expected to follow a different pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Solution containing vanadium oxalate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101362684A - Solution containing vanadium oxalate and preparation method thereof - Google Patents [patents.google.com]

- 3. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]

- 4. Vanadium Oxalate - London Chemicals & Resources Limited [lcrl.net]

- 5. researchgate.net [researchgate.net]

- 6. Vanadyl oxalate [webbook.nist.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Magnetic Properties of Vanadium(IV) Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of vanadium(IV) oxalate complexes. Vanadium(IV), with its d¹ electron configuration, imparts paramagnetic character to its complexes, making the study of their magnetic behavior crucial for understanding their electronic structure and potential applications, particularly in catalysis and as therapeutic agents. This document details the theoretical underpinnings of their magnetism, presents available quantitative magnetic data, outlines experimental protocols for magnetic characterization, and visualizes key concepts and workflows.

Introduction to the Magnetism of Vanadium(IV) Complexes

The magnetic properties of vanadium(IV) complexes, which exist as the vanadyl ion (VO²⁺), are primarily dictated by the single unpaired electron in the 3d orbital. In an idealized octahedral or square pyramidal geometry, this electron resides in the dxy orbital. The magnetic moment of a simple mononuclear vanadium(IV) complex is expected to be close to the spin-only value of 1.73 Bohr magnetons (μB). However, deviations from this value and the temperature dependence of the magnetic susceptibility can provide significant insights into the electronic structure, spin-orbit coupling, and intermolecular interactions within the crystal lattice.

In polynuclear vanadium(IV) oxalate complexes, where two or more vanadyl centers are bridged by oxalate ligands, magnetic exchange interactions can occur. These interactions, mediated by the oxalate bridge, can be either antiferromagnetic (leading to a decrease in the magnetic moment at lower temperatures) or ferromagnetic (resulting in an increase). The nature and magnitude of this exchange are highly dependent on the geometry of the bridging and the V-O-C-O-V pathway.

Data Presentation: Magnetic Properties of Vanadium(IV) Oxalate Complexes

Table 1: Magnetic Parameters of Selected Vanadium(IV) and Analogous Metal Oxalate Complexes

| Complex | Method | Temperature (K) | Magnetic Parameter | Value | Reference |

| An oxalate-bridged oxidovanadium(IV) binuclear complex | DFT | - | J (cm⁻¹) | -3.61 (calculated) | [1] |

| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | 300 | χT (cm³ K mol⁻¹) | ~3.5 | [2] |

| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | >50 | C (cm³ K mol⁻¹) | 3.613(6) | |

| K₂[Fe(C₂O₄)₂(H₂O)₂]·0.18H₂O | SQUID | >50 | θ (K) | -21.2(2) | |

| Na₂[Co(C₂O₄)₂(H₂O)₂]·6H₂O | SQUID | 2 | M (at ~1T) | ~1.5 Nβ |

Note: The negative sign for the exchange coupling constant (J) and the Weiss constant (θ) indicates antiferromagnetic interactions.

Experimental Protocols

The characterization of the magnetic properties of vanadium(IV) oxalate complexes involves several key experimental techniques.

Synthesis of Vanadium(IV) Oxalate Complexes

A general procedure for the synthesis of a simple vanadium(IV) oxalate salt, such as (NH₄)₂[VO(C₂O₄)₂]·2H₂O, is as follows:

-

Preparation of Vanadyl Oxalate Solution: Vanadium pentoxide (V₂O₅) is dissolved in a solution of oxalic acid (H₂C₂O₄) with gentle heating. The V(V) is reduced to V(IV) by the oxalate, resulting in a blue solution of vanadyl oxalate.

-

Precipitation: A solution of the desired cation (e.g., ammonium carbonate or potassium carbonate) is added to the vanadyl oxalate solution.

-

Crystallization: The resulting solution is slowly evaporated at room temperature. Crystals of the corresponding salt will form over time.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water and ethanol, and then air-dried.

Magnetic Susceptibility Measurements

a) Gouy Method:

This classic method is used to determine the magnetic susceptibility of a powdered solid sample at a single temperature (often room temperature).

-

Sample Preparation: The powdered vanadium(IV) oxalate complex is uniformly packed into a cylindrical glass tube (Gouy tube) of a known length and cross-sectional area.

-

Measurement without Magnetic Field: The Gouy tube is suspended from a sensitive balance, and its weight is measured in the absence of an external magnetic field (W₀).

-

Measurement with Magnetic Field: An electromagnet is turned on, creating a strong, uniform magnetic field at the bottom of the tube, while the top of the tube is outside the field. The new weight of the sample is recorded (W₁).

-

Calculation: The change in weight (ΔW = W₁ - W₀) is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χₘ) is calculated using the formula: χₘ = (2 * g * ΔW * M) / (H² * A * d) where g is the acceleration due to gravity, M is the molar mass of the complex, H is the magnetic field strength, A is the cross-sectional area of the sample, and d is the density of the sample.

-

Diamagnetic Correction: The measured molar susceptibility is corrected for the diamagnetic contributions of the constituent atoms and ligands to obtain the paramagnetic susceptibility.

b) Superconducting Quantum Interference Device (SQUID) Magnetometry:

SQUID magnetometry is a highly sensitive technique used to measure the magnetic properties of a sample over a wide range of temperatures and applied magnetic fields.

-

Sample Preparation: A small, accurately weighed amount of the powdered vanadium(IV) oxalate complex is placed in a gelatin capsule or other suitable sample holder.

-

Measurement Protocol: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) at a constant applied magnetic field. Isothermal measurements of magnetization versus applied magnetic field can also be performed at various temperatures.

-

Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often presented as a plot of χₘT versus T. For a simple paramagnetic system following the Curie Law, this plot should be a horizontal line. Deviations from this behavior indicate magnetic exchange interactions or other phenomena. The high-temperature portion of the 1/χₘ versus T plot is often fitted to the Curie-Weiss law (χₘ = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ). The effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = √(8 * C * T).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like vanadium(IV) complexes.

-

Sample Preparation: For solid-state measurements, the powdered sample is placed in a quartz EPR tube. For solution studies, the complex is dissolved in a suitable solvent.

-

Data Acquisition: The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) and temperature (often room temperature and liquid nitrogen temperature, 77 K).

-

Spectral Analysis: The EPR spectrum of a vanadium(IV) complex is characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). From the spectrum, the g-tensor and the hyperfine coupling tensor (A) can be determined. These parameters provide detailed information about the electronic environment of the vanadium center.

Mandatory Visualizations

Caption: Experimental workflow for magnetic characterization.

Caption: Magnetic exchange in a dinuclear V(IV) oxalate complex.

References

Vanadyl Oxalate Hydrates: A Technical Guide to Stability and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl oxalate (VOC₂O₄) is a coordination complex of vanadium in the +4 oxidation state, chelated by an oxalate ligand. It readily forms several hydrated species, with the number of water molecules significantly influencing its stability and chemical properties. These hydrates are important precursors in the synthesis of vanadium oxides, which have applications in catalysis, energy storage, and materials science.[1] This guide provides an in-depth overview of the stability and properties of various vanadyl oxalate hydrates, including detailed experimental protocols and comparative data.

Physicochemical Properties

Vanadyl oxalate hydrates are typically blue crystalline powders that are soluble in water and dilute acids.[2] The degree of hydration is a critical factor determining the specific properties of the compound. Several hydrated forms have been identified, including the monohydrate, dihydrate, sesquihydrate, and pentahydrate.[3]

Summary of Properties

The following table summarizes the known quantitative properties of different vanadyl oxalate hydrates.

| Property | Vanadyl Oxalate Monohydrate (VOC₂O₄·H₂O) | Vanadyl Oxalate Dihydrate (VOC₂O₄·2H₂O) | Vanadyl Oxalate Sesquihydrate (VOC₂O₄·1.5H₂O) | Vanadyl Oxalate Pentahydrate (VOC₂O₄·5H₂O) | Anhydrous Vanadyl Oxalate (VOC₂O₄) |

| Molecular Weight ( g/mol ) | 172.97 | 190.99 | 181.98 | 245.02 | 154.96 |

| Appearance | Bright blue crystalline powder[4] | Peacock blue crystalline powder[3] | Pale blue-gray crystalline powder[3] | Blue crystalline powder[2] | - |

| Vanadium Content (%) | 29.3[3] | 26.7[3] | 27.5[3] | - | - |

| Oxalate Content (%) | 50.4[3] | 46.3[3] | 46.7[3] | - | - |

| IR Absorption (V=O stretch, cm⁻¹) | 985[3] | 1010[3] | 980 (with shoulder at 1010)[3] | - | - |

| Solubility | Slightly soluble in water[5] | Soluble in water[2] | - | Soluble in water[2] | - |

| Decomposition Temperature | - | - | - | > 350°C (to VO₂)[2] | >100°C |

Synthesis of Vanadyl Oxalate Hydrates

The synthesis of specific vanadyl oxalate hydrates can be achieved by reacting vanadium pentoxide (V₂O₅) with oxalic acid in an acetic acid solvent system. The degree of hydration in the final product is controlled by the reaction time, temperature, and the water content of the solvent.[3]

Experimental Protocols

2.1.1. Synthesis of Vanadyl Oxalate Dihydrate (VOC₂O₄·2H₂O) [3]

-

Reactants:

-

1 mole of vanadium pentoxide (V₂O₅)

-

3 moles of oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

-

-

Procedure:

-

Combine the reactants in a reaction flask.

-

Heat the mixture to a temperature between 100°C and 120°C.

-

Maintain the reaction for 1 to 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid product.

-

Dry the solid under a vacuum of 0.25 mm of Hg at 80°C for 5 hours.

-

The final product is a peacock blue powder.

-

2.1.2. Synthesis of Vanadyl Oxalate Monohydrate (VOC₂O₄·H₂O) [3]

-

Reactants:

-

1 mole of vanadium pentoxide (V₂O₅)

-

3 moles of oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Glacial acetic acid

-

-

Procedure:

-

Combine the reactants in a reaction flask.

-

Heat the mixture to a temperature between 110°C and 120°C.

-

Maintain the reaction for at least 5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid product.

-

Dry the solid under vacuum at 80-90°C.

-

2.1.3. Synthesis of Vanadyl Oxalate Sesquihydrate (VOC₂O₄·1.5H₂O) [3]

-

Reactants:

-

1 mole of vanadium pentoxide (V₂O₅)

-

3 moles of anhydrous oxalic acid (H₂C₂O₄)

-

Glacial acetic acid

-

-

Procedure:

-

Combine the reactants in a reaction flask.

-

Heat the mixture to a temperature between 100°C and 120°C at reflux.

-

Maintain the reaction for at least 5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid product.

-

Dry the solid under vacuum.

-

Synthesis Workflow

Caption: Synthesis pathways for different vanadyl oxalate hydrates.

Thermal Stability and Decomposition

The thermal stability of vanadyl oxalate hydrates is inversely related to their degree of hydration. Upon heating, these compounds typically undergo a multi-step decomposition process involving dehydration followed by the decomposition of the anhydrous oxalate to a vanadium oxide.

Thermogravimetric Analysis (TGA)

A thermogravimetric analysis of a dried vanadyl oxalate precursor (of unspecified hydration) in a flowing nitrogen atmosphere revealed a four-step weight loss process.[6]

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| 50 - 131 | 5.92 | Elimination of adsorbed water |

| 131 - 221 | 7.96 | Dehydration (loss of coordinated water) |

| 221 - 329 | 38.16 | Decomposition and oxidation of the precursor |

| 329 - 499 | 2.95 | Further decomposition |

No further weight loss was observed above 500°C, indicating the complete decomposition of the vanadyl oxalate.[6] For the pentahydrate, decomposition to vanadium dioxide (VO₂) is reported to occur at temperatures above 350°C.[2] In the absence of oxygen, the final decomposition product is vanadium dioxide, while in the presence of oxygen, it is vanadium pentoxide (V₂O₅).[3]

Decomposition Pathway

Caption: General thermal decomposition pathways of vanadyl oxalate hydrates.

Spectroscopic and Magnetic Properties

Infrared Spectroscopy

The infrared spectra of vanadyl oxalate hydrates are characterized by a strong absorption band corresponding to the V=O stretching vibration. The position of this band is sensitive to the hydration state of the compound.[3]

-

Vanadyl Oxalate Dihydrate: 1010 cm⁻¹[3]

-

Vanadyl Oxalate Monohydrate: 985 cm⁻¹[3]

-

Vanadyl Oxalate Sesquihydrate: 980 cm⁻¹ (with a shoulder at 1010 cm⁻¹)[3]

Magnetic Properties

Vanadyl oxalate contains vanadium in the +4 oxidation state, which has a d¹ electron configuration. Consequently, these compounds are paramagnetic.

Crystal Structure

Caption: Schematic of the coordination around the Vanadium atom.

Conclusion

The stability and properties of vanadyl oxalate are intrinsically linked to its degree of hydration. The monohydrate, dihydrate, sesquihydrate, and pentahydrate forms exhibit distinct characteristics, particularly in their thermal decomposition behavior and infrared spectra. The synthesis of specific hydrates can be controlled by adjusting reaction conditions. While detailed quantitative data for some properties and for all hydrates remain somewhat elusive in readily available literature, this guide provides a comprehensive summary of the current understanding of these important vanadium compounds. Further research is warranted to fully characterize each hydrated species and to explore their full potential in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanadyl oxalate [yxzw.com]

- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. VANADYL OXALATE | 15500-04-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]

chemical formula and properties of vanadyl oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanadyl oxalate, a versatile inorganic compound with significant applications in catalysis and biomedical research. This document details its chemical and physical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical and Physical Properties

Vanadyl oxalate, also known as oxo(oxalato-O,O')vanadium, is a coordination complex containing vanadium in the +4 oxidation state.[1] It typically exists as a blue crystalline powder and can be found in both anhydrous and hydrated forms.[2][3] The presence of water molecules significantly influences its stability and properties.

Molecular Structure and Formula

The anhydrous form of vanadyl oxalate has the chemical formula VOC₂O₄.[1] However, it is more commonly encountered in its hydrated states, such as the dihydrate (VOC₂O₄·2H₂O) and the pentahydrate (VOC₂O₄·5H₂O).[2][3] The molecular structure consists of a central vanadyl ion (VO²⁺) chelated by an oxalate ligand (C₂O₄²⁻).[2] In the solid state, vanadyl oxalate can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.[1][4]

Physicochemical Data

A summary of the key physicochemical properties of vanadyl oxalate is presented in the table below for easy comparison.

| Property | Anhydrous Vanadyl Oxalate | Vanadyl Oxalate Pentahydrate | References |

| Chemical Formula | C₂O₅V | VOC₂O₄·5H₂O | [1][2][5][6] |

| Molecular Weight | 154.96 g/mol | 245.02 g/mol | [1][2][5][6] |

| Appearance | - | Blue crystalline powder | [2][3] |

| Melting Point | Decomposes > 100 °C | ~100 °C (dehydrates) | [1] |

| Solubility | Slightly soluble in water | Soluble in water and dilute acids | [1][3][7] |

| Density | ~1.8 g/cm³ | - | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of vanadyl oxalate are crucial for reproducible research. The following sections provide established protocols.

Synthesis of Vanadyl Oxalate

Vanadyl oxalate is most commonly synthesized through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).[1][2][7] Several variations of this method exist, including solid-state and aqueous approaches.

2.1.1. Direct Solid-State Synthesis

This method involves the direct reaction of the solid reactants at an elevated temperature.

-

Reactants: Vanadium pentoxide (V₂O₅) and oxalic acid dihydrate (H₂C₂O₄·2H₂O).

-

Procedure:

-

Mix V₂O₅ and oxalic acid dihydrate in a mass ratio of 1:2.1–2.5.[2]

-

Heat the mixture in a reactor at a temperature between 100-200 °C for 30-60 minutes with constant stirring (100-200 rpm).[2][8]

-

The reaction is exothermic and results in a wet, blue-green solid.[2]

-

Dry the resulting solid at 60-120 °C to obtain the final vanadyl oxalate product.[2]

-

-

Reaction: V₂O₅ + 3H₂C₂O₄ → 2VOC₂O₄ + 3H₂O + 2CO₂[2]

2.1.2. Acetic Acid Solvent System Synthesis

This method utilizes glacial acetic acid as a solvent to control the reaction and the hydration state of the product.

-

Reactants: Vanadium pentoxide (V₂O₅), oxalic acid dihydrate (H₂C₂O₄·2H₂O), and glacial acetic acid.

-

Procedure for Vanadyl Oxalate Dihydrate:

-

React one mole of V₂O₅ with approximately three moles of oxalic acid dihydrate in glacial acetic acid.[7]

-

Heat the reaction mixture to a temperature between 100 °C and 120 °C for 1 to 2 hours.[7]

-

Cool the mixture to room temperature and filter to collect the solid product.[7]

-

Dry the product under vacuum at 80 °C.[7]

-

-

Note: The water content in the acetic acid can be adjusted to produce other hydrated forms like the monohydrate and sesquihydrate.[7]

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized vanadyl oxalate.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the V=O bond and the oxalate ligands. The monohydrate exhibits an absorption peak around 985 cm⁻¹, while the dihydrate shows a peak at 1,010 cm⁻¹.[2][7]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and hydration state of the compound by measuring weight loss upon heating. The pentahydrate shows dehydration below 150°C, followed by the decomposition of the oxalate ligand between 200-350°C.[1]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Confirms the +4 oxidation state of the vanadium center and provides information about its coordination environment.[5][9]

Applications in Research and Development

Vanadyl oxalate serves as a precursor in materials science and as a catalyst in organic synthesis.[1] Furthermore, its biological activities have garnered significant interest in the field of drug development.

Catalysis

Vanadyl oxalate is an effective catalyst for various oxidation reactions.[2] One notable application is the aerobic oxidation of α-hydroxy esters to α-keto esters, a key transformation in organic synthesis.

Caption: Catalytic cycle for the oxidation of α-hydroxy esters.

Biological Activity and Drug Development

Vanadium compounds, including vanadyl oxalate, have been investigated for their insulin-mimetic properties.[2][10][11] They are known to influence key components of the insulin signaling pathway, primarily through the inhibition of protein tyrosine phosphatases (PTPs).[11][12]

The binding of vanadyl ions to serum proteins like transferrin and albumin is a crucial aspect of their biological transport and activity.[13] The oxalate ligand can enhance the solubility and reactivity of the vanadyl ion in biological systems.[1]

Caption: Interaction of vanadyl ions with the insulin signaling pathway.

The diagram above illustrates how insulin binding to its receptor triggers a phosphorylation cascade leading to glucose uptake. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator by dephosphorylating the insulin receptor. Vanadyl ions, derived from compounds like vanadyl oxalate, can inhibit PTP1B, thereby enhancing and prolonging the insulin signal. This mechanism is a key area of research for the development of new anti-diabetic drugs.[11][14]

References

- 1. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]

- 2. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]

- 3. Vanadyl oxalate [yxzw.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Vanadyl oxalate | C2H2O5V | CID 91886452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]

- 8. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]

- 9. Anisotropic broadening of the hyperfine lines in the E.S.R. spectrum of the vanadyl oxalate ion - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vanadium: Risks and possible benefits in the light of a comprehensive overview of its pharmacotoxicological mechanisms and multi-applications with a summary of further research trends - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Vanadium Oxalate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of vanadium oxalate salts, detailing their synthesis, crystallographic analysis, and biological relevance. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in materials science, catalysis, and drug development.

Molecular Structure and Crystallography of Vanadium Oxalate Complexes

Vanadium and oxalic acid form a variety of coordination complexes, with the vanadyl ion (VO²⁺) being a common motif. These complexes often incorporate water molecules, leading to the formation of various hydrates. The coordination geometry around the vanadium center is typically a distorted octahedron. The oxalate anion can act as a bidentate ligand, forming a five-membered chelate ring with the vanadium ion, or as a bridging ligand to form polynuclear complexes.

A well-characterized example is diammonium vanadyl oxalate dihydrate , [(NH₄)₂[VO(C₂O₄)₂(H₂O)]·H₂O]. Its crystal structure has been determined by X-ray diffraction, revealing a six-coordinate vanadium atom.[1] The anion, [VO(C₂O₄)₂(H₂O)]²⁻, features a distorted octahedral arrangement of oxygen atoms around the central vanadium atom.[1] The two oxalate groups are chelated to the vanadium in a cis configuration. A water molecule occupies an apical position trans to the vanadyl oxygen.[1]

Another illustrative example is the binuclear complex, (Et₃NH)₂[{VO(OH₂)(ox)}₂(μ–ox)] , where 'ox' represents the oxalate ligand. In this structure, two vanadium centers are bridged by a bis(bidentate) oxalate ligand. Each vanadium ion is six-coordinate, with its coordination sphere completed by a terminal bidentate oxalate, a water molecule, and an oxo group.[2]

Quantitative Crystallographic Data

The precise bond lengths and angles within these structures are determined through single-crystal X-ray diffraction analysis. This data is crucial for understanding the nature of the chemical bonds and the overall molecular conformation. Below is a summary of typical bond length ranges observed in vanadyl complexes.

| Bond Type | Typical Bond Length (Å) | Reference |

| V=O (vanadyl) | 1.48 - 1.74 | [3] |

| V-O (equatorial, cis to V=O) | 1.80 - 2.12 | [3] |

| V-O (axial, trans to V=O) | > 2.0 | [3] |

| C-O (in oxalate) | ~1.25 | [1] |

| C-C (in oxalate) | ~1.55 | [1] |

Experimental Protocols

Synthesis and Single Crystal Growth of Vanadium Oxalate Complexes

The synthesis of high-quality single crystals is a prerequisite for accurate structural determination by X-ray diffraction. The following protocols outline a general method for the synthesis of a vanadyl oxalate complex and a common technique for crystal growth.

Synthesis of a Vanadyl Oxalate Stock Solution:

-

In a well-ventilated fume hood, dissolve a stoichiometric amount of vanadium pentoxide (V₂O₅) in an aqueous solution of oxalic acid (H₂C₂O₄) with gentle heating and stirring. The molar ratio of V₂O₅ to H₂C₂O₄ can be varied to obtain different complex species.

-

Continue heating and stirring until the solution turns a deep blue color, indicating the formation of the vanadyl (VO²⁺) ion.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material.

Single Crystal Growth by Vapor Diffusion:

This technique is highly effective for growing high-quality single crystals of coordination complexes.[4][5][6]

-

Place a small vial containing a concentrated solution of the synthesized vanadyl oxalate complex inside a larger, sealable container (e.g., a beaker or a wide-mouthed jar).

-

Add a small amount of a volatile "anti-solvent" (a solvent in which the complex is poorly soluble, such as ethanol or isopropanol) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

-

Seal the outer container tightly.

-

The vapor of the anti-solvent will slowly diffuse into the solution containing the vanadyl oxalate complex.

-

This gradual decrease in solubility will induce the slow formation of crystals over several days to weeks.

-

The container should be left undisturbed in a location with a stable temperature to promote the growth of large, well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following outlines the key steps in determining the molecular structure of a vanadium oxalate complex using single-crystal X-ray diffraction.[7][8][9]

Experimental Workflow for Single-Crystal XRD:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryo-loop or a glass fiber.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction and Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption and crystal decay.

-

Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This map reveals the positions of the atoms in the crystal structure.

-

Structure Refinement: The initial atomic positions and other structural parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to obtain the best possible fit.

-

Validation and Final Model: The final structural model is validated to ensure its chemical and crystallographic reasonability. The results, including atomic coordinates, bond lengths, and bond angles, are typically deposited in a crystallographic database.

Biological and Catalytic Significance

Vanadium compounds, including vanadium oxalates, have garnered significant interest due to their diverse biological activities and catalytic properties. They are known to modulate the activity of various enzymes and influence cellular signaling pathways.

Modulation of Cellular Signaling Pathways

Vanadium compounds have been shown to impact key signaling pathways implicated in cell growth, proliferation, and apoptosis, such as the MAPK/ERK and PI3K/AKT pathways. These pathways are often dysregulated in diseases like cancer. The ability of vanadium complexes to influence these pathways makes them promising candidates for the development of novel therapeutic agents.

References

- 1. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. uh.edu [uh.edu]

- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

physical and chemical properties of vanadyl oxalate

Vanadyl Oxalate: A Comprehensive Technical Guide

Vanadyl oxalate (VOC₂O₄) is a coordination compound that has garnered significant interest among researchers and scientists, particularly in the fields of materials science, catalysis, and drug development. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, with a focus on its relevance to drug development professionals.

Physical Properties

Vanadyl oxalate is typically a blue crystalline powder.[1][2] Its properties, particularly its molecular weight and stability, are highly dependent on its hydration state.[3] The compound is soluble in water and other polar solvents, as well as dilute acids.[1][3][4]

Table 1: Physical Properties of Vanadyl Oxalate and Its Hydrates

| Property | Anhydrous Vanadyl Oxalate | Vanadyl Oxalate Pentahydrate | Other Hydrated Forms |

| Chemical Formula | VOC₂O₄ | VOC₂O₄·5H₂O | VOC₂O₄·H₂O (Monohydrate), VOC₂O₄·2H₂O (Dihydrate), etc.[2] |

| Molecular Weight | 154.96 g/mol [2][3] | 245.02 g/mol [1][3] | Varies with hydration state. |

| Appearance | Blue crystalline powder[2] | Blue crystalline powder[1][3] | Blue crystalline powder. |

| Solubility | Soluble in water and polar solvents.[3] | Slightly soluble in water.[3] | Soluble in water and alcohol.[4] |

| Stability | Decomposes above 100°C.[3] | Stable under ambient conditions.[3] | Dehydrates at 100°C.[3] |

| Decomposition Temp. | Decomposes to VO₂ above 350°C.[1] | Dehydrates below 150°C.[3] | Varies with hydration state. |

Chemical Properties

Molecular Structure and Coordination Chemistry

Vanadyl oxalate features vanadium in the +4 oxidation state (VO²⁺), coordinated to an oxo group and oxalate ligands (C₂O₄²⁻).[2][3] Crystallographic studies have shown that it can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.[3][5] The vanadium atom typically exhibits a distorted octahedral geometry.[2][6] In the anionic complex [VO(C₂O₄)₂(H₂O)]²⁻, the vanadium atom is coordinated to four oxygen atoms from two oxalate dianions, one oxygen from a water molecule, and a terminal vanadyl oxygen atom.[5]

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy are crucial for identifying the bonding environment in vanadyl oxalate. Key vibrational bands are summarized below.

Table 2: Characteristic Infrared (IR) Absorption Peaks for Vanadyl Oxalate

| Functional Group | Wavenumber (cm⁻¹) | Description |

| V=O Stretch | 965–980[3] | Strong band characteristic of the vanadyl ion. |

| C−O Stretch (asym) | 1,640–1,660[3] | Asymmetric stretching of the oxalate ligands. |

| C−O Stretch (sym) | 1,370–1,400[3] | Symmetric stretching of the oxalate ligands. |

| V−O−C Bending | 780–800[3] | Bending mode from the bridging oxalate. |

| O−H Stretch | 3,400–3,500[3] | Broad peak present in hydrated forms. |

Note: The V=O stretch can vary with the hydration state; for instance, the monohydrate shows a peak at 985 cm⁻¹ and the dihydrate at 1,010 cm⁻¹.[2]

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that vanadyl oxalate decomposes in multiple steps.[3] The process typically involves initial dehydration, followed by the decomposition of the oxalate ligands, and finally, the formation of vanadium dioxide (VO₂) as the residue.[1][3]

-

Step 1: Dehydration: For hydrated forms, water molecules are lost at temperatures below 150°C.[3]

-

Step 2: Oxalate Decomposition: The oxalate ligands decompose between 200°C and 350°C.[3]

-

Step 3: Final Product Formation: Vanadium dioxide (VO₂) is the final product of the decomposition.[1][3]

Reactivity and Catalytic Activity

Vanadyl oxalate is stable under ambient conditions but is sensitive to heat.[3] It can participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions.[3] This reactivity makes it a valuable catalyst in various organic reactions, such as the selective oxidation of α-hydroxy esters to α-ketoesters with molecular oxygen, where it has shown high conversion rates.[2][7] It is also used as a precursor for synthesizing vanadium oxides (like V₂O₅) and other vanadium-containing compounds used in catalysis and energy storage.

Experimental Protocols

Synthesis of Vanadyl Oxalate

Vanadyl oxalate can be prepared through several methods, most commonly by reacting vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).

This method involves the direct reaction of solid precursors at elevated temperatures.[3][8]

-

Mixing: Thoroughly mix vanadium pentoxide (V₂O₅) powder with oxalic acid in a suitable molar ratio (e.g., 1 mole V₂O₅ to 3 moles oxalic acid).[4]

-

Reaction: Heat the mixture in a reactor at a temperature between 100°C and 200°C for 30 to 60 minutes.[8] A specific example involves reacting 500 g of V₂O₅ with 1150 g of oxalic acid at 120°C for 30 minutes.[3] This yields a wet solid of vanadyl oxalate.

-

Drying: Dry the resulting wet solid under vacuum at 80-90°C to remove any residual moisture and obtain the final solid vanadyl oxalate product.[2][8]

This method provides better control over the reaction and the hydration state of the product.[4]

-

Preparation: Charge a reaction flask with vanadium pentoxide, oxalic acid dihydrate, and glacial acetic acid. A typical molar ratio is 1 mole of V₂O₅ to 3 moles of oxalic acid dihydrate.[4]

-

Reaction: Heat the mixture to a temperature between 100°C and 120°C and maintain for 1 to 2 hours with stirring.[4] The reaction time can be adjusted to produce different hydrates (e.g., longer times favor the monohydrate).[4]

-

Isolation: Cool the mixture to room temperature and filter to separate the solid product from the acetic acid solvent.

-

Drying: Dry the collected solid under vacuum at approximately 80°C for several hours to yield the vanadyl oxalate hydrate.[4]

Characterization Techniques

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile, identifying dehydration and decomposition temperatures.[3]

-

X-ray Diffraction (XRD): Employed to analyze the crystal structure and confirm the phase of the synthesized compound.[3]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups (V=O, oxalate) and confirm the structure of the complex.[3]

-

Electron Paramagnetic Resonance (EPR) and X-ray Photoelectron Spectroscopy (XPS): These techniques can be used to study the electronic structure and oxidation state of vanadium in the compound, especially when supported on other materials.[7]

Determination of Oxalate Content by Complexometry

A reliable method for quantifying the oxalate content in a vanadyl oxalate sample involves EDTA titration.[9]

-

Precipitation: The oxalate in the sample is precipitated as calcium oxalate by adding a CaCO₃ solution.

-

Separation: After aging, the calcium oxalate precipitate is filtered and washed.

-

Matrix Removal: The vanadium matrix is removed by dissolving the precipitate in nitric acid and then adding Na₂CO₃ solution under strongly alkaline conditions to precipitate vanadium, which is then removed by filtration.[9]

-

Titration: The remaining calcium (from the calcium oxalate) in the filtrate is then titrated with a standardized EDTA solution.[9]

-

Calculation: The amount of oxalate in the original sample is calculated based on the quantity of calcium determined by the EDTA titration.[9]

Applications in Drug Development

Vanadium compounds, including vanadyl oxalate, have attracted attention in medicinal chemistry for their potential therapeutic effects, particularly their insulin-mimetic properties.[2][10][11]

-

Insulin Mimetic Action: Research has shown that vanadyl compounds can mimic the action of insulin, potentially by influencing the insulin signaling pathway.[2][10] This makes them candidates for the development of new treatments for metabolic disorders like diabetes mellitus.[11]

-

Enzyme Inhibition: A key mechanism of action is believed to be the inhibition of phosphatases, such as protein tyrosine phosphatases (PTPs), which are involved in the negative regulation of the insulin signaling cascade.[11] By inhibiting these enzymes, vanadyl compounds can enhance insulin signaling.

-

Glucose Uptake: Studies have demonstrated that certain vanadyl-oxalate complexes can significantly increase the uptake of glucose analogs (like 2-NBDG) in liver cancer cell lines (HepG2), indicating a promising potential for further antidiabetic studies.[5][10]

References

- 1. Vanadyl oxalate [yxzw.com]

- 2. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]

- 3. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]

- 4. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of V2O5 Nanorods from Vanadyl Oxalate Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of vanadium pentoxide (V₂O₅) nanorods using a vanadyl oxalate precursor. The methodologies outlined are based on established facile synthesis routes, yielding nanostructures with potential applications in various fields, including the biomedical sector.

Application Notes

Vanadium pentoxide nanomaterials are gaining significant interest in biomedical applications due to their unique physicochemical properties.[1][2] V₂O₅ nanoparticles have demonstrated potential in cancer therapy, exhibiting cytotoxicity towards various cancer cell lines while showing a degree of biocompatibility with normal cells.[3][4] The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[4]

For drug development professionals, V₂O₅ nanostructures present an intriguing platform for novel therapeutic strategies. Their potential as anti-angiogenic agents, which inhibit the formation of new blood vessels that tumors need to grow, is a promising area of research.[3] Furthermore, V₂O₅ nanomaterials and their composites are being explored as nanocarriers for the targeted delivery of anticancer drugs, such as doxorubicin.[5] The high surface area and the potential for surface functionalization of V₂O₅ nanorods could allow for enhanced drug loading and controlled release kinetics.[5] These materials have also been investigated for their antibacterial properties.[6]

Experimental Protocols

This section details the experimental procedures for the synthesis of V₂O₅ nanorods via the thermal decomposition of a vanadyl oxalate precursor.

Synthesis of Vanadyl Oxalate Precursor

The initial step involves the preparation of the vanadyl oxalate (VOC₂O₄·nH₂O) precursor from vanadium pentoxide and oxalic acid.

Materials and Reagents:

-

Micro-sized Vanadium Pentoxide (V₂O₅) powder

-

Oxalic Acid (H₂C₂O₄)

-

Distilled Water

Equipment:

-

Magnetic stirrer

-

Beaker

-

Drying oven

Procedure:

-

Two different molar ratios of V₂O₅ to oxalic acid can be prepared to influence the final morphology of the nanostructures: 1:3 and 1:5.[3]

-

For a 1:3 molar ratio, add 1.2 g of V₂O₅ and 1.83 g of H₂C₂O₄ to 30 mL of distilled water in a beaker.[3]

-

Place the beaker on a magnetic stirrer and stir the solution at 500 RPM at room temperature.[3]

-

Continue stirring until the color of the solution changes from yellow to blue, which indicates the formation of the vanadyl oxalate precursor.[3]

-

Dry the resulting solution in an oven at 80°C to obtain the solid vanadyl oxalate precursor.[3]

-

For a 1:5 molar ratio, adjust the amount of oxalic acid accordingly while keeping the other parameters the same.[3]

Synthesis of V₂O₅ Nanorods

The V₂O₅ nanorods are obtained by the thermal decomposition of the vanadyl oxalate precursor.

Equipment:

-

Furnace (capable of reaching at least 400°C)

-

Crucible

Procedure:

-

Place the dried vanadyl oxalate precursor into a crucible.

-

Calcine the precursor in a furnace at 400°C in air for 2 hours.[3]

-

After the calcination period, allow the furnace to cool down to room temperature.

-

The resulting powder consists of V₂O₅ nanorods.

Data Presentation

The synthesis parameters, particularly the molar ratio of the reactants, have a direct impact on the morphology and dimensions of the resulting V₂O₅ nanostructures.

| Molar Ratio (V₂O₅ : H₂C₂O₄) | Precursor Drying Temperature (°C) | Calcination Temperature (°C) | Calcination Time (hours) | Resulting Morphology | Nanorod Dimensions (nm) |

| 1:3 | 80 | 400 | 2 | Nanoparticles | Crystallite size of approx. 48 nm |

| 1:5 | 80 | 400 | 2 | Well-aligned nanorods | 20 - 100 |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of V₂O₅ nanorods from the vanadyl oxalate precursor.

Caption: Experimental workflow for V₂O₅ nanorod synthesis.

Influence of Synthesis Parameters on Morphology

This diagram illustrates the logical relationship between the molar ratio of the precursors and the resulting morphology of the V₂O₅ nanostructures.

Caption: Effect of precursor molar ratio on V₂O₅ morphology.

References

- 1. worldscientific.com [worldscientific.com]

- 2. worldscientific.com [worldscientific.com]

- 3. Vanadium pentoxide nanomaterials and their role in anti-angiogenesis for cancer treatment - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Nanomaterials Based Multifunctional Bioactivities of V2O5 and Mesoporous Carbon@V2O5 Composite: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the Supramolecular Structure of Vanadium Pentoxide Nanoparticles with Native and Modified β-Cyclodextrins for Antimicrobial Performance [mdpi.com]

Vanadyl Oxalate: A Versatile Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals